3,3-Difluoro-6-Methyl-5-Hepten-2-One

Catalog No.
S13333898
CAS No.
M.F
C8H12F2O
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Difluoro-6-Methyl-5-Hepten-2-One

Product Name

3,3-Difluoro-6-Methyl-5-Hepten-2-One

IUPAC Name

3,3-difluoro-6-methylhept-5-en-2-one

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C8H12F2O/c1-6(2)4-5-8(9,10)7(3)11/h4H,5H2,1-3H3

InChI Key

HNGWAGXENVVKQW-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C(=O)C)(F)F)C

3,3-Difluoro-6-Methyl-5-Hepten-2-One is a fluorinated ketone with the molecular formula C8H14F2OC_8H_{14}F_2O and a molecular weight of approximately 164.19 g/mol. This compound is characterized by the presence of two fluorine atoms at the third carbon position and a methyl group at the sixth position of a heptene backbone. The structure contributes to its unique chemical properties, including enhanced lipophilicity and reactivity compared to non-fluorinated analogs.

Typical of ketones and alkenes:

  • Nucleophilic Addition: The carbonyl group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Elimination Reactions: Under certain conditions, the compound may undergo elimination reactions to form alkenes.
  • Fluorine Substitution: The fluorine atoms may participate in substitution reactions, altering the compound's reactivity and stability.

Several synthesis routes are available for producing 3,3-Difluoro-6-Methyl-5-Hepten-2-One:

  • Starting from Acetylene and Acetone: This method involves ethynylation followed by partial hydrogenation and subsequent reactions with diketene or alkyl acetoacetates, leading to the desired ketone.
  • Using Isobutylene: Isobutylene can react with acetone and formaldehyde under high pressure and temperature conditions to yield α-methylheptenone, which can then be converted to 3,3-Difluoro-6-Methyl-5-Hepten-2-One through further reactions involving palladium catalysts .
  • From Isoprene: Isoprene can be converted into isopentenyl chloride, which then reacts with acetone in an alkaline medium to produce the target compound .

3,3-Difluoro-6-Methyl-5-Hepten-2-One finds potential applications in various fields:

  • Pharmaceuticals: Its unique structure may provide leads for new drug development.
  • Agriculture: Compounds with similar structures are often explored for pesticide formulations.
  • Material Science: Due to its fluorinated nature, it may be used in developing advanced materials with specific properties.

Similar Compounds

Several compounds share structural similarities with 3,3-Difluoro-6-Methyl-5-Hepten-2-One. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
6-Methyl-5-Hepten-2-OneC8H14ONon-fluorinated analog; used in flavoring agents
4-Fluoro-2-PentanoneC5H9FOShorter carbon chain; different biological activity
4,4-Difluoro-2-PentanoneC5H8F2OContains two fluorine atoms; different reactivity
3-Fluoro-6-Methylheptan-2-OneC8H15FOOne less fluorine; altered physical properties

Each compound exhibits distinct characteristics that influence their chemical behavior and potential applications. The presence of fluorine in 3,3-Difluoro-6-Methyl-5-Hepten-2-One enhances its stability and lipophilicity compared to its non-fluorinated counterparts.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Exact Mass

162.08562133 g/mol

Monoisotopic Mass

162.08562133 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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